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Compound of Interest

Compound Name: 4,6-Difluoro-1H-indazole

Cat. No.: B1326394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,6-Difluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a

crucial building block in medicinal chemistry and materials science. The indazole scaffold, a

bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established

pharmacophore found in numerous clinically approved drugs. The strategic placement of

fluorine atoms at the 4 and 6 positions can significantly modulate the compound's

physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to

biological targets. This guide provides a comprehensive overview of the core properties,

synthesis, and potential applications of 4,6-Difluoro-1H-indazole.

Core Molecular Data
The fundamental physicochemical properties of 4,6-Difluoro-1H-indazole are summarized

below. These computed properties provide a foundational understanding of the molecule's

characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1326394?utm_src=pdf-interest
https://www.benchchem.com/product/b1326394?utm_src=pdf-body
https://www.benchchem.com/product/b1326394?utm_src=pdf-body
https://www.benchchem.com/product/b1326394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 154.12 g/mol PubChem[1]

Molecular Formula C₇H₄F₂N₂ PubChem[1]

CAS Number 885520-26-3 PubChem[1]

IUPAC Name 4,6-difluoro-1H-indazole PubChem[1]

Canonical SMILES C1=C(C=C(C2=C1NN=C2)F)F PubChem[1]

InChI

InChI=1S/C7H4F2N2/c8-4-1-

6(9)5-3-10-11-7(5)2-4/h1-3H,

(H,10,11)

PubChem[1]

XLogP3 1.8 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 154.03425446 Da PubChem[1]

Monoisotopic Mass 154.03425446 Da PubChem[1]

Topological Polar Surface Area 28.7 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Experimental Protocols: Synthesis of 4,6-
Disubstituted Indazoles
The synthesis of 4,6-disubstituted 1H-indazoles has been reported as challenging, with fewer

available methods compared to other substitution patterns.[2] Below is a representative, multi-

step experimental protocol adapted from methodologies for structurally similar compounds,

such as 4-bromo-6-fluoro-1H-indazole, which can serve as a logical framework for the

synthesis of 4,6-Difluoro-1H-indazole. The starting material for this specific target would

logically be a 3,5-difluoro-2-methylaniline derivative.
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Representative Synthesis Workflow

Starting Material
(e.g., 3,5-Difluoro-2-methylaniline)

Step 1: Nitration

 HNO₃/H₂SO₄ 

Intermediate 1
(e.g., 3,5-Difluoro-2-methyl-6-nitroaniline)

Step 2: Diazotization & Cyclization

 NaNO₂, Acid 

Intermediate 2
(N-protected 4,6-Difluoro-indazole)

Step 3: Deprotection (if necessary)

 Base or Acid 

Final Product
(4,6-Difluoro-1H-indazole)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 4,6-Difluoro-1H-indazole.

Detailed Methodologies:
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Step 1: Nitration of the Starting Material

Dissolve the substituted aniline (e.g., 3,5-difluoro-2-methylaniline) in concentrated sulfuric

acid at a low temperature (e.g., 0°C).

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise

while maintaining the low temperature.

After the addition is complete, allow the reaction to stir for a specified time until

completion, monitored by Thin Layer Chromatography (TLC).

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH

solution) to precipitate the product.

Filter, wash with water, and dry the crude product. Purify by recrystallization or column

chromatography.

Step 2: Reductive Cyclization or Diazotization This step is a critical ring-forming reaction.

One common method involves diazotization followed by intramolecular cyclization.

Dissolve the nitroaniline intermediate from Step 1 in a suitable solvent like acetic acid.

Add a reducing agent (e.g., iron powder) and heat the mixture (e.g., to 110°C) to reduce

the nitro group to an amine.[3]

In a separate flask, prepare a solution of sodium nitrite in water.

Cool the reaction mixture containing the newly formed diamine to 0-5°C and slowly add

the sodium nitrite solution to form the diazonium salt.

The diazonium salt will then cyclize in situ to form the indazole ring. The reaction may

require heating after the diazotization step.

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude

indazole derivative.

Step 3: Purification
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The crude 4,6-Difluoro-1H-indazole can be purified using column chromatography on

silica gel, eluting with a solvent system such as ethyl acetate/petroleum ether.

Characterize the final product using techniques like Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Applications and Signaling Pathways
Indazole derivatives are renowned for their wide range of biological activities, particularly as

kinase inhibitors in cancer therapy. While the specific biological targets of 4,6-Difluoro-1H-
indazole are not extensively documented, related 4,6-disubstituted indazole derivatives have

been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-

dioxygenase (TDO).[4] These enzymes are critical immune checkpoints in the tumor

microenvironment.

IDO1/TDO Signaling Pathway in Cancer

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of

tryptophan along the kynurenine pathway. In the context of cancer, tumor cells can overexpress

these enzymes to create an immunosuppressive environment.

Tryptophan Depletion: The enzymatic activity of IDO1/TDO depletes the local concentration

of the essential amino acid tryptophan. This starvation inhibits the proliferation of effector T

cells, which are crucial for anti-tumor immunity.

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites

acts as an immunosuppressive signal. These metabolites can induce the apoptosis

(programmed cell death) of effector T cells and promote the differentiation of regulatory T

cells (Tregs), which further dampen the anti-tumor immune response.

By inhibiting IDO1 and/or TDO, a 4,6-disubstituted indazole derivative could potentially reverse

this immunosuppression, thereby restoring the ability of the immune system to recognize and

attack tumor cells.
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Caption: Potential inhibition of the IDO1/TDO pathway by indazole derivatives.
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Conclusion
4,6-Difluoro-1H-indazole is a compound of significant interest for drug discovery and materials

science. Its synthesis, while challenging, opens the door to novel derivatives with potentially

enhanced biological activities. The exploration of its role as a potential inhibitor of key enzymes

in cancer immunology, such as IDO1 and TDO, highlights its promise as a scaffold for the

development of next-generation therapeutics. This guide provides the core technical

information necessary for researchers to initiate further investigation into this valuable chemical

entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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